molecular formula C7H5O4- B8749050 2,6-Dihydroxybenzoate CAS No. 935-71-7

2,6-Dihydroxybenzoate

Cat. No.: B8749050
CAS No.: 935-71-7
M. Wt: 153.11 g/mol
InChI Key: AKEUNCKRJATALU-UHFFFAOYSA-M
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Description

2,6-Dihydroxybenzoate (2,6-DHBA), also known as γ-resorcylate or resorcinic acid, is a dihydroxybenzoic acid isomer with hydroxyl groups at the 2- and 6-positions of the benzene ring. It is synthesized via decarboxylase-catalyzed carboxylation using CO₂, a method that offers environmental advantages over traditional chemical processes like the Kolbe–Schmitt reaction, which requires high temperatures and pressures . Enzymes such as γ-resorcylate decarboxylase (γ-RSD) catalyze the reversible decarboxylation of 2,6-DHBA to resorcinol, a key intermediate in pharmaceutical and polymer industries . 2,6-DHBA also serves as a precursor in nicotine salts for tobacco products and exhibits antimicrobial synergism when combined with antibiotics like levofloxacin .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,6-dihydroxybenzoate, and how do their yields and purity compare?

  • Methodology : Recent methods include (1) direct carboxylation of resorcinol under acidic conditions, (2) microbial biotransformation using Agrobacterium tumefaciens, and (3) hydrolysis of methyl this compound derivatives. Yield optimization requires pH control (e.g., <3.0 for carboxylation) and purification via recrystallization or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use UV-Vis spectroscopy (λ~270 nm for phenolic absorption), FTIR (broad O–H stretch at 3200–3500 cm⁻¹, C=O at 1680 cm⁻¹), and LC-MS for molecular ion confirmation ([M–H]⁻ at m/z 153). Cross-validate with melting point (154–155°C) and elemental analysis .

Q. What enzymatic systems catalyze this compound decarboxylation, and how are they studied?

  • Methodology : Nonoxidative decarboxylases (e.g., GRDC from Rhizobium sp. MTP-10005) are induced by substrate exposure. Activity assays monitor CO₂ release via manometric methods or HPLC for product (resorcinol) quantification. Enzyme purification involves ammonium sulfate precipitation and ion-exchange chromatography .

Advanced Research Questions

Q. How can experimental design address contradictory data on substrate binding in this compound decarboxylases?

  • Methodology : Crystallographic studies (e.g., GRDC-substrate complexes) reveal hydrogen-bonding networks (Tyr24, Asn154) and water displacement upon binding. Compare kinetic parameters (Km, Vmax) across homologs (e.g., Agrobacterium vs. Rhizobium) to resolve mechanistic discrepancies .

Q. What strategies improve regioselective derivatization of this compound for flavonoid conjugates?

  • Methodology : Protect the C2/C6 hydroxyls with tert-butyldimethylsilyl (TBDMS) groups before esterification. For quercetin conjugates, use Mitsunobu conditions (DIAD, PPh₃) with 2,6-dihydroxybenzoic acid. Confirm regiochemistry via ¹H NMR (downfield shifts for ester carbonyls) .

Q. How do environmental stressors influence this compound biodegradation pathways in microbial consortia?

  • Methodology : Respirometric analysis (oxygen uptake rate) under varying pH, temperature, and substrate concentrations. Metagenomic profiling identifies catabolic gene clusters (e.g., grdABCD in Rhizobium) upregulated during acclimation .

Q. Handling and Safety

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodology : Use PPE (nitrile gloves, safety goggles) and work under fume hoods. For spills, adsorb with inert material (e.g., sand) and dispose as hazardous waste. Monitor for respiratory irritation and rinse exposed skin/eyes with water for ≥15 minutes .

Q. Gene Cluster Analysis

Q. How are this compound catabolic gene clusters identified and validated?

  • Methodology : Transcriptomic profiling under substrate induction identifies upregulated genes (e.g., grdABCD). Knockout mutants (via homologous recombination) confirm loss of decarboxylase activity. Heterologous expression in E. coli validates enzyme functionality .

Q. Analytical Challenges

Q. What are the limitations of current analytical methods for quantifying this compound in complex matrices?

  • Methodology : HPLC-UV may co-elute with isomers (e.g., 2,4-dihydroxybenzoate). Use tandem MS (MRM mode, m/z 153→109) for specificity. Adjust mobile phase (0.1% formic acid in acetonitrile/water) to resolve phenolic acids .

Comparison with Similar Compounds

Physicochemical Properties

Key differences among dihydroxybenzoate isomers include solubility, melting points, and hydrogen-bonding patterns:

Compound Melting Point (°C) Solubility (Water) Notable Structural Features
2,6-DHBA 154–155 Moderate Symmetric 2,6-hydroxyls; forms strong intramolecular hydrogen bonds
3,4-DHBA (Protocatechuate) ~200 Low Carboxylic acid group stabilizes enzyme-substrate interactions
2,4-DHBA 158–163 Moderate Asymmetric hydroxyl positions; used in biodegradation studies
Methyl 2,6-DHBA 67–70 Low Methyl ester reduces polarity; exhibits dual fluorescence due to hydrogen-bonding asymmetry

Pharmacokinetic Profiles

Methyl 2,6-DHBA demonstrates superior gastrointestinal absorption (GIa) and blood-brain barrier (BBB) permeability compared to longer-chain esters like heptadecyl benzoate:

Parameter Methyl 2,6-DHBA Heptadecyl Benzoate
GI Absorption High Low
BBB Permeability High None
CYP Inhibition CYP1A2 CYP1A2, CYP2C19
Clearance Insufficient Not reported

Both compounds are non-substrates of Organic Cation Transporter 2 (OCT2), but interactions with OCT2 inhibitors may cause adverse effects .

Antimicrobial Activity and Synergism

2,6-DHBA and 3,5-DHBA enhance the potency of levofloxacin (LF) by ~2-fold when co-formulated as salts (LF-26 and LF-35). The fractional inhibitory concentration index (FICI) for these combinations is 0.452 (synergistic effect, FICI < 0.5) . In contrast, physical mixtures (PM) of LF with DHBAs show MIC values of 0.0625 µg/mL, indicating antimicrobial synergy via pH-dependent mechanisms .

Metabolic Pathways and Enzyme Interactions

  • 2,6-DHBA: Catabolized by γ-RSD to resorcinol in Rhizobium sp. and Polaromonas sp. via Zn²⁺-dependent decarboxylation .
  • 3,4-DHBA : Accumulates in aposymbiotic organisms due to impaired bacterial catabolism, unlike 2,6-DHBA, which is actively metabolized by microbiota .
  • 3,5-DHBA : Shares antimicrobial synergy with 2,6-DHBA but differs in crystal structure and salt formation with levofloxacin .

Preparation Methods

Traditional Synthetic Methods: Kolbe-Schmitt Carboxylation

The Kolbe-Schmitt reaction remains a foundational approach for synthesizing 2,6-DHBA, involving the carboxylation of resorcinol with carbon dioxide under alkaline conditions. Early methods, however, faced challenges such as high energy consumption, prolonged reaction times, and low selectivity for the 2,6-isomer over the 2,4-isomer.

Solvent-Based Carboxylation with Alkali Metal Salts

A significant improvement was achieved through the use of ethanol as a solvent and alkali metal salts (e.g., potassium carbonate) as catalysts. In the method described in CN102211995A , resorcinol reacts with CO₂ at 130–150°C and 1.35–1.45 MPa for 3–4 hours, yielding 70% 2,6-DHBA with reduced byproduct formation . The ethanol solvent facilitates easier separation compared to traditional solvents like dimethylformamide (DMF), lowering energy consumption during purification .

Table 1: Comparison of Solvent-Based Carboxylation Methods

ParameterTraditional Method (DMF)Improved Method (Ethanol)
Temperature (°C)135–137130–150
Pressure (MPa)1.31.35–1.45
Reaction Time (hours)16.53–4
Yield (%)~50~70
Solvent RecoveryEnergy-intensiveSimplified

Post-Treatment and Byproduct Management

Post-reaction processing involves cooling the mixture to 20°C, adjusting pH to 6.0 with sulfuric acid, and distilling ethanol-water azeotropes . Subsequent acidification to pH 4.0 precipitates 2,6-DHBA, while the 2,4-isomer remains soluble. This stepwise pH adjustment achieves 98% purity, with the 2,4-isomer recycled to improve raw material utilization .

Enzymatic Carboxylation: A Sustainable Alternative

Recent advances in biocatalysis have introduced decarboxylase enzymes for the carboxylation of resorcinol using CO₂. This method, detailed in Processes-12-00010 , operates under ambient conditions (25°C, 1 atm) and employs in situ product removal (ISPR) to mitigate enzyme inhibition by the product .

Reaction Mechanism and Optimization

The enzyme facilitates the insertion of CO₂ into resorcinol’s aromatic ring, selectively producing 2,6-DHBA with minimal byproducts. ISPR techniques, such as membrane filtration, maintain low product concentration in the reactor, enhancing reaction efficiency. Initial trials report a 45% conversion rate, with further optimization targeting industrial viability .

Table 2: Enzymatic vs. Chemical Carboxylation

ParameterChemical MethodEnzymatic Method
Temperature (°C)130–15025
Pressure (MPa)1.35–1.450.1
CatalystK₂CO₃Decarboxylase
SustainabilityModerateHigh
ScalabilityProvenUnder development

Purification Strategies: Selective Decomposition of Byproducts

The presence of 2,4-dihydroxybenzoic acid (2,4-DHBA) as a byproduct complicates purification. US5304677A discloses a method where heating an aqueous solution of the isomer mixture at pH ≥4 selectively decomposes 2,4-DHBA into resorcinol and CO₂, leaving 2,6-DHBA intact .

Process Conditions and Efficiency

Heating at 80–100°C for 2 hours reduces 2,4-DHBA content from 30% to <5%, enabling crystallization of 2,6-DHBA at 15°C with 95% purity . This approach eliminates the need for multiple recrystallization steps, reducing solvent waste.

Natural Product Extraction and Derivatization

While synthetic routes dominate production, PubMed 21858759 reports the isolation of 2-phenylethyl 2,6-dihydroxybenzoate from Geophila herbacea, followed by chemical synthesis of the ester derivative . The ethanolic extract is fractionated via column chromatography, with the ester obtained in 0.8% yield. A synthetic route involving esterification of 2,6-DHBA with phenethyl alcohol in acidic conditions achieves 72% yield .

Properties

CAS No.

935-71-7

Molecular Formula

C7H5O4-

Molecular Weight

153.11 g/mol

IUPAC Name

2-carboxy-3-hydroxyphenolate

InChI

InChI=1S/C7H6O4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H,(H,10,11)/p-1

InChI Key

AKEUNCKRJATALU-UHFFFAOYSA-M

SMILES

C1=CC(=C(C(=C1)[O-])C(=O)O)O

Canonical SMILES

C1=CC(=C(C(=C1)[O-])C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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